molecular formula C22H24O5 B10848472 Erythribyssin A

Erythribyssin A

Cat. No.: B10848472
M. Wt: 368.4 g/mol
InChI Key: IGSYALWDCAHJEF-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythribyssin A involves several steps, including the prenylation of pterocarpan derivatives. The reaction conditions typically involve the use of polar aprotic solvents such as propylene carbonate, followed by the addition of emulsifiers like polysorbate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Erythribyssin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Erythribyssin A has several scientific research applications, including:

    Chemistry: Used as a model compound for studying prenylated pterocarpans.

    Biology: Investigated for its inhibitory effects on protein tyrosine phosphatase 1B and bacterial neuraminidase.

    Medicine: Potential therapeutic agent for diseases related to protein tyrosine phosphatase 1B activity, such as diabetes and obesity.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

Erythribyssin A exerts its effects primarily by inhibiting protein tyrosine phosphatase 1B and bacterial neuraminidase. The inhibition of protein tyrosine phosphatase 1B is achieved through the binding of this compound to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

    Erythrinins: Another class of prenylated pterocarpans isolated from Erythrina species.

    Erythralines: Alkaloids isolated from Erythrina species with similar biological activities.

Uniqueness: Erythribyssin A is unique due to its specific inhibitory effects on protein tyrosine phosphatase 1B and bacterial neuraminidase, which are not commonly observed in other prenylated pterocarpans .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(6aS,11aS)-6a,9-dimethoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C22H24O5/c1-13(2)5-7-15-18(24-3)10-9-17-20(15)27-21-16-8-6-14(23)11-19(16)26-12-22(17,21)25-4/h5-6,8-11,21,23H,7,12H2,1-4H3/t21-,22+/m0/s1

InChI Key

IGSYALWDCAHJEF-FCHUYYIVSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)OC)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)OC)OC)C

Origin of Product

United States

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